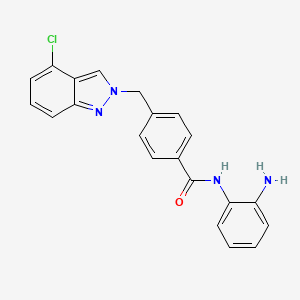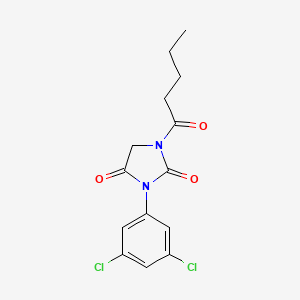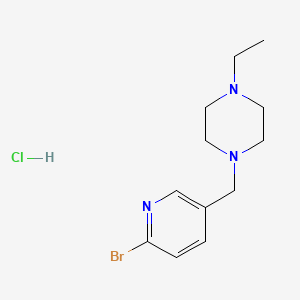
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromopyridine moiety attached to a piperazine ring, which is further substituted with an ethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position, forming 6-bromopyridine.
Alkylation: The bromopyridine is then subjected to alkylation with an appropriate alkylating agent to introduce the methyl group at the 3-position.
Piperazine Formation: The resulting intermediate is reacted with 4-ethylpiperazine under suitable conditions to form the desired compound.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium phosphate, and solvents like toluene or ethanol.
Major Products Formed:
- Substituted derivatives with various functional groups.
- N-oxides or dehalogenated products.
- Coupled products with extended conjugation or new functional groups.
Aplicaciones Científicas De Investigación
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can bind to various receptors or enzymes, modulating their activity. The piperazine ring enhances its binding affinity and selectivity. The compound may also interact with cellular pathways, influencing processes like signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
6-Bromopyridine-3-methanol: Shares the bromopyridine core but differs in the functional groups attached.
N-((6-Bromopyridin-3-yl)methyl)-2-methoxyethanamine: Similar structure with different substituents on the piperazine ring.
4-((6-Bromopyridin-3-yl)methyl)morpholine: Contains a morpholine ring instead of a piperazine ring.
Uniqueness: 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride stands out due to its unique combination of the bromopyridine and piperazine moieties, which confer distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H19BrClN3 |
|---|---|
Peso molecular |
320.65 g/mol |
Nombre IUPAC |
1-[(6-bromopyridin-3-yl)methyl]-4-ethylpiperazine;hydrochloride |
InChI |
InChI=1S/C12H18BrN3.ClH/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11;/h3-4,9H,2,5-8,10H2,1H3;1H |
Clave InChI |
QLUQFVWFMVEWPT-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)CC2=CN=C(C=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



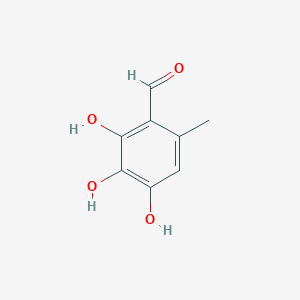

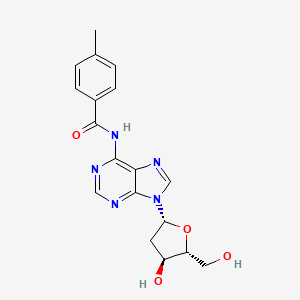

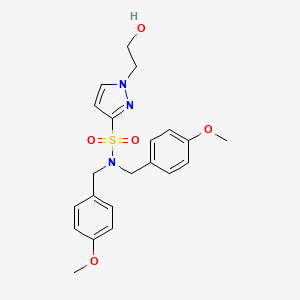
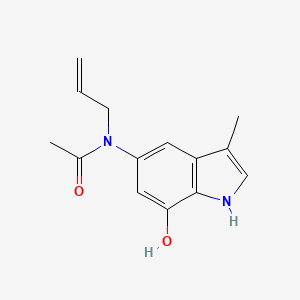
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)
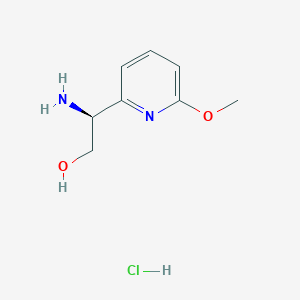
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
